Cas no 1805377-39-2 (3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine)

3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine is a versatile pyridine derivative with significant potential in pharmaceutical and agrochemical applications. Its unique structure, featuring a chloro-substituted pyridine core, an aminomethyl functional group, and a difluoromethyl moiety, enhances reactivity and binding affinity in target interactions. The difluoromethyl group contributes to improved metabolic stability and bioavailability, while the aminomethyl side chain offers opportunities for further derivatization. This compound is particularly valuable in the synthesis of bioactive molecules, serving as a key intermediate in the development of enzyme inhibitors or receptor modulators. Its well-defined chemical properties make it suitable for precision applications in medicinal chemistry and crop protection research.
3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine structure
1805377-39-2 structure
商品名:3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine
CAS番号:1805377-39-2
MF:C8H9ClF2N2
メガワット:206.620267629623
CID:4872697

3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine 化学的及び物理的性質

名前と識別子

    • 3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine
    • インチ: 1S/C8H9ClF2N2/c1-4-6(9)2-5(3-12)7(13-4)8(10)11/h2,8H,3,12H2,1H3
    • InChIKey: XKVXHOBHVPKGLL-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C)N=C(C(F)F)C(=C1)CN

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 168
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 38.9

3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029046376-1g
3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine
1805377-39-2 97%
1g
$1,445.30 2022-04-01

3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine 関連文献

3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridineに関する追加情報

3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine: A Comprehensive Overview

The compound 3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine (CAS No. 1805377-39-2) is a highly specialized pyridine derivative with a unique combination of functional groups. This molecule has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its versatile properties and potential applications. The structure of this compound is characterized by a pyridine ring with substituents at positions 2, 3, 5, and 6. Specifically, the molecule features a difluoromethyl group at position 2, an aminomethyl group at position 3, a chlorine atom at position 5, and a methyl group at position 6. These substituents collectively influence the compound's chemical reactivity, stability, and biological activity.

Recent studies have highlighted the importance of fluorinated pyridine derivatives in drug discovery. The presence of the difluoromethyl group in this compound contributes to its lipophilicity and bioavailability, making it a promising candidate for pharmaceutical applications. For instance, researchers have explored its potential as a kinase inhibitor, targeting specific enzymes involved in cancer progression. The aminomethyl group further enhances the molecule's ability to form hydrogen bonds, which is crucial for interactions with biological targets.

In addition to its pharmacological relevance, 3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine has shown potential in the development of advanced materials. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, leveraging catalytic cross-coupling reactions and microwave-assisted synthesis techniques.

The synthesis of this compound typically involves a multi-step process that begins with the preparation of the pyridine ring. Key steps include nucleophilic substitution reactions to introduce the aminomethyl group, followed by electrophilic substitution to attach the difluoromethyl group and chlorine atom. The methyl group at position 6 is introduced through alkylation reactions. These steps require precise control over reaction conditions to ensure high yields and purity.

From an environmental perspective, the compound's stability and biodegradation properties are critical considerations. Studies have shown that fluorinated pyridine derivatives are generally resistant to microbial degradation due to their strong carbon-fluorine bonds. However, ongoing research aims to develop eco-friendly synthesis pathways and recycling methods to minimize environmental impact.

In conclusion, 3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine (CAS No. 1805377-39-2) represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool in drug discovery and materials science. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing modern chemistry.

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